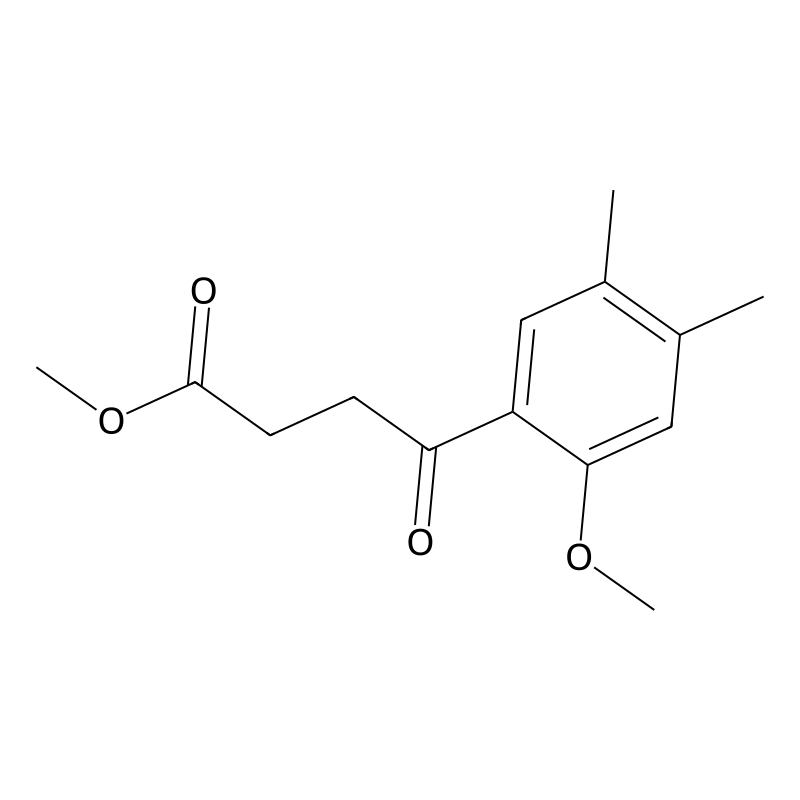Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate is an organic compound characterized by a complex structure that includes an ester group, a ketone group, and an aromatic ring. Its molecular formula is and it has a molecular weight of 250.294 g/mol. The compound features a methoxy group, two methyl groups, and a butanoate moiety, which contribute to its unique chemical properties and reactivity. The presence of the aromatic ring enhances the stability of the molecule, making it a valuable compound in various chemical applications.
- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of a carboxylic acid and methanol.
- Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
- Reduction: The carbonyl group in the ester can be reduced to yield an alcohol.
- Substitution: The methoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
- Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) serve as reducing agents.
- Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed- From Hydrolysis: Carboxylic acid and methanol.
- From Oxidation: 4-(2-hydroxy-4,5-dimethylphenyl)-4-oxobutanoate.
- From Reduction: 4-(2-methoxy-4,5-dimethylphenyl)-4-hydroxybutanoate.
- From Hydrolysis: Carboxylic acid and methanol.
- From Oxidation: 4-(2-hydroxy-4,5-dimethylphenyl)-4-oxobutanoate.
- From Reduction: 4-(2-methoxy-4,5-dimethylphenyl)-4-hydroxybutanoate.
The synthesis of Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. This reaction is generally carried out under reflux conditions to ensure complete conversion to the ester. In industrial settings, continuous flow processes may be employed to improve efficiency and yield, utilizing high-purity reagents and optimized reaction conditions .
Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate finds several applications across various fields:
- Organic Synthesis: It serves as a building block for more complex organic molecules.
- Biological Research: Investigated for potential interactions with biomolecules.
- Pharmaceutical Development: Explored for therapeutic properties and use as a precursor in drug synthesis.
- Industrial
Several compounds share structural similarities with Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate. Here are some notable examples:
| Compound Name | Structural Features |
|---|---|
| 4,5-Dimethyl-2-methoxyphenylboronic acid | Contains a boronic acid group |
| (2-Methoxy-4,5-dimethylphenyl)methanol | A simple alcohol derivative |
| 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride | Contains a sulfonyl chloride group |
Uniqueness
Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate is unique due to its specific ester structure that combines both ketone and ester functionalities along with an aromatic system. This combination imparts distinct chemical reactivity and physical properties that differentiate it from similar compounds .








